molecular formula C10H16N2O B12330256 3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one

Cat. No.: B12330256
M. Wt: 180.25 g/mol
InChI Key: RKNZOWAMIBSBDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one is an organic compound with a pyridinone core structure. This compound is characterized by the presence of an aminomethyl group at the 3-position and a tert-butyl group at the 6-position. The pyridinone ring is a versatile scaffold in medicinal chemistry, often used in the design of bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one typically involves multi-step organic synthesis One common approach is the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridinone ring to a dihydropyridine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridine derivatives.

Scientific Research Applications

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with target proteins, while the tert-butyl group provides steric bulk that can influence binding affinity and selectivity. The pyridinone ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    3-(aminomethyl)-5-methylhexanoic acid: Known for its anticonvulsant properties.

    3-(aminomethyl)phenylboronic acid hydrochloride: Used as a versatile reagent in organic synthesis.

Uniqueness

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the aminomethyl and tert-butyl groups on the pyridinone ring allows for unique interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(aminomethyl)-6-tert-butyl-3H-pyridin-2-one

InChI

InChI=1S/C10H16N2O/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5,7H,6,11H2,1-3H3

InChI Key

RKNZOWAMIBSBDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=O)C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.